Ethyl 2-amino-3-(dimethylamino)propanoate
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Overview
Description
Ethyl 2-amino-3-(dimethylamino)propanoate is an organic compound with the molecular formula C7H16N2O2 It is a derivative of propanoic acid and contains both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-dimethylaminopropionate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 2-amino-3-(dimethylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-dimethylaminopropionate: A closely related compound with similar chemical properties and applications.
Methyl 3-(dimethylamino)propionate: Another similar compound used in organic synthesis and research
Uniqueness
Its dual amino and dimethylamino groups make it a versatile intermediate in various chemical reactions and research applications .
Biological Activity
Ethyl 2-amino-3-(dimethylamino)propanoate, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H20N2O2 and a molar mass of approximately 233.14 g/mol. The compound features a propanoate backbone with an amino group and a dimethylamino substituent, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine due to the presence of the dimethylamino group. This interaction may influence central nervous system functions, making it a candidate for studying neurological disorders.
- Receptor Binding Affinity : Preliminary studies have shown that this compound may interact with various receptors and enzymes, which is essential for understanding its pharmacological profile. Specific binding affinities to neurotransmitter receptors have not been fully elucidated but warrant further investigation.
Synthesis Methods
This compound can be synthesized through several methods, highlighting its versatility in research and industrial applications. Common synthesis methods include:
- Alkylation Reactions : Using alkyl halides with dimethylamine.
- Esterification : Reacting an amino acid derivative with an alcohol under acidic conditions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuropharmacological Studies : A study investigating the effects of compounds with similar structures on neuronal activity found that modifications to the amino group significantly altered receptor affinity and activity profiles. These findings suggest that this compound could serve as a lead compound in developing new neuroactive drugs .
- Structure-Activity Relationships (SAR) : Research has focused on understanding how variations in the structure of similar compounds affect their biological activity. For instance, compounds with longer aliphatic chains or different amine substitutions demonstrated varied potencies in receptor binding assays .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally related compounds and their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate | C12H25N2O2 | More complex side chain; potential higher potency |
Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate | C11H23N2O2 | Similar backbone; differing side chain structure |
Ethyl 2-amino-3-[2-(dimethylamino)pyridin-4-yl]propanoate | C12H18N3O2 | Incorporates a pyridine ring; altered pharmacological properties |
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3 |
InChI Key |
XXEJVXUQLDSSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN(C)C)N |
Origin of Product |
United States |
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